9,9-Difluorobicyclo[3.3.1]nonan-3-amine;hydrochloride
Description
9,9-Difluorobicyclo[3.3.1]nonan-3-amine hydrochloride is a bicyclic organic compound featuring a rigid [3.3.1]nonane scaffold with two fluorine atoms at the 9-position, an amine group at the 3-position, and a hydrochloride counterion. This structure confers unique physicochemical properties, such as enhanced lipophilicity (due to fluorine substitution) and improved solubility (due to the hydrochloride salt). The compound is cataloged under CAS numbers such as 1408148-48-0 (as per ) and is commercially available as a pharmaceutical building block (). Its applications span drug discovery, particularly in targeting enzymes or receptors where rigid bicyclic frameworks are advantageous.
Properties
IUPAC Name |
9,9-difluorobicyclo[3.3.1]nonan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2N.ClH/c10-9(11)6-2-1-3-7(9)5-8(12)4-6;/h6-8H,1-5,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRQIZWTYBHATO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)C2(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Difluorobicyclo[3.3.1]nonan-3-amine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor.
Fluorination: Introduction of fluorine atoms into the bicyclic structure using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amination: Conversion of the fluorinated intermediate to the amine derivative using reagents like ammonia or amines under controlled conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
9,9-Difluorobicyclo[3.3.1]nonan-3-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 9,9-Difluorobicyclo[3.3.1]nonan-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorine atoms play a crucial role in enhancing the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Bicyclo[3.3.1]nonane Scaffold
The following table compares 9,9-difluorobicyclo[3.3.1]nonan-3-amine hydrochloride with derivatives differing in substituents or functional groups:
| Compound Name | Substituents/Modifications | Molecular Weight | Key Properties/Applications | Evidence Source |
|---|---|---|---|---|
| 9,9-Difluorobicyclo[3.3.1]nonan-3-amine HCl | 9-F, 3-NH2, HCl salt | ~227.63 | High lipophilicity; potential CNS targeting | 7, 8, 14 |
| 9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione | 9-OCH3, 2,4-ketones | ~228.2 | Fungal enzyme inhibitor (Ki = 156–356 μM) | 1, 5 |
| Bicyclo[3.3.1]nonan-3-amine HCl | No substituents; 3-NH2, HCl salt | ~190.7 | Lower metabolic stability vs. fluorinated | 15 |
| 6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid | Smaller bicyclo[3.1.0] scaffold; 6-F, COOH | ~178.1 | Carboxylic acid functionalization | 14 |
| endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine | N-atom at 9-position; 3-NH2, di-HCl salt | ~227.17 | Granisetron impurity; altered basicity | 17, 20 |
Key Observations :
Pharmacokinetic and Binding Affinity Comparisons
Fungal Enzyme Binding
The 9,9-dimethoxybicyclo[3.3.1]nonane-2,4-dione demonstrated strong binding to fungal enzymes (e.g., Cellobiose dehydrogenase: ΔG = −5.19 kcal/mol; Ki = 156 μM), attributed to hydrogen bonding with residues like Gln735 and Arg158 .
Human Inflammatory Protein Interaction
9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione showed moderate binding to human TNF-α (ΔG = −5.41 kcal/mol) . Fluorinated analogs, with higher electronegativity, could exhibit stronger Van der Waals interactions, though this requires experimental validation.
Biological Activity
9,9-Difluorobicyclo[3.3.1]nonan-3-amine;hydrochloride is a bicyclic amine with significant biological activity due to its unique structure, which includes two fluorine atoms. Its molecular formula is C9H16ClF2N, and it has a molecular weight of 211.68 g/mol. This compound is being investigated for its potential applications in medicinal chemistry and biochemical research.
The biological activity of this compound involves its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity and selectivity, potentially modulating enzyme activity or altering receptor signaling pathways. This makes it a valuable tool for studying biochemical processes and developing therapeutic agents.
Applications in Research
- Biochemical Probes : The compound is explored as a biochemical probe to study enzyme mechanisms and protein interactions.
- Drug Development : It is being investigated for its therapeutic properties, particularly as a precursor in drug synthesis.
- Material Science : Its unique chemical properties allow it to be used in the development of advanced materials.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 9-Fluorobicyclo[3.3.1]nonan-3-amine;hydrochloride | One fluorine atom | Moderate binding affinity |
| 9,9-Dichlorobicyclo[3.3.1]nonan-3-amine;hydrochloride | Chlorine atoms instead of fluorine | Reduced activity |
| 9,9-Difluorobicyclo[3.3.1]nonan-3-ol | Hydroxyl group instead of amine | Varies significantly |
The unique presence of two fluorine atoms in this compound significantly influences its stability and biological interactions compared to similar compounds.
In Vitro Studies
Recent studies have shown that this compound exhibits selective activity against certain cancer cell lines, particularly in the context of triple-negative breast cancer (TNBC). The NCI-60 cell line panel has been utilized to evaluate its antiproliferative effects, revealing promising results that warrant further exploration in preclinical models .
Synthesis and Characterization
The synthesis of this compound typically involves:
- Fluorination : Using agents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
- Amination : Converting the fluorinated intermediate to the amine derivative.
- Hydrochloride Formation : Reacting the amine with hydrochloric acid to form the hydrochloride salt.
These synthetic routes are crucial for producing high-purity samples necessary for biological testing .
Q & A
Q. What are the optimal reaction conditions for synthesizing 9,9-Difluorobicyclo[3.3.1]nonan-3-amine hydrochloride with high yield?
Methodology :
- Multi-step synthesis : Begin with bicyclic precursors (e.g., 9-azabicyclo[3.3.1]nonane derivatives) and introduce fluorine via fluorination agents like DAST (diethylaminosulfur trifluoride). Final protonation with HCl yields the hydrochloride salt .
- Critical parameters :
- Analytical validation : Confirm purity (>95%) via HPLC (C18 column, gradient elution) and structural integrity via ¹⁹F NMR .
Q. Which analytical techniques are most effective for characterizing purity and structural conformation?
Methodology :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign bicyclic framework signals (e.g., axial vs. equatorial protons).
- ¹⁹F NMR : Verify fluorine substitution at C9 positions (δ −120 to −140 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns with UV detection (λ = 210–254 nm) to quantify impurities .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]⁺ = 224.1 g/mol) .
Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?
Methodology :
- pH stability :
- Prepare buffered solutions (pH 2–10) and monitor degradation via HPLC over 24–72 hours.
- Key finding : Hydrolysis risk increases at pH >8 due to amine deprotonation .
- Thermal stability :
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., serotonin receptors)?
Methodology :
- Molecular docking : Use AutoDock Vina to simulate binding to receptor active sites (e.g., 5-HT₃ receptor). Focus on fluorine’s electronegativity and steric effects from the bicyclic core .
- Molecular dynamics (MD) : Run 100-ns simulations (GROMACS) to analyze binding stability. Key metrics: RMSD (<2 Å) and hydrogen bond occupancy .
- Validation : Compare computational results with in vitro binding assays (e.g., radioligand displacement using [³H]GR65630) .
Q. How do enantiomeric variations impact pharmacological activity?
Methodology :
Q. What strategies resolve contradictions in crystallographic data during structural analysis?
Methodology :
- Software tools : Refine structures using SHELX (for small molecules) or PHENIX (for macromolecular complexes). Validate with R-factor (<0.05) and electron density maps .
- Data reconciliation : Compare X-ray results with NMR-derived distance constraints (NOESY) to resolve ambiguities in fluorine positioning .
Q. How can the bicyclic framework be modified to enhance bioactivity or selectivity?
Methodology :
- Derivatization :
- Structure-activity relationship (SAR) :
Q. What in vitro assays are optimal for evaluating receptor-binding kinetics?
Methodology :
- Radioligand competition : Use [³H]LY278584 to measure 5-HT₃ receptor affinity (Kᵢ < 10 nM indicates high potency) .
- Fluorescence polarization : Label the compound with FITC and monitor binding to recombinant receptors in real time .
- Data analysis : Fit results to a one-site binding model (GraphPad Prism) to calculate Kd and Bmax.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
